N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-14-11-12-16(13-15(14)2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQHZQZWLZAVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole core is typically formed through acid-catalyzed cyclization of o-phenylenediamine derivatives with carbonyl equivalents. For the target structure, specific modifications are required to introduce the phenyl substituent at the 2-position:
Method A: Nitrile Cyclization
- Reaction : 2-Aminophenylbenzonitrile + o-phenylenediamine
Conditions : HCl (conc.), ethanol, reflux (12–24 h)
Mechanism : Acid-mediated cyclization forms the benzimidazole ring via imine intermediates
Yield : 58–72% (reported for analogous structures)
Method B: Carboxylic Acid Route
Advanced Functionalization Techniques
Recent developments employ transition metal catalysis for enhanced efficiency:
Palladium-Catalyzed Amination
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Substrate : 2-Bromophenylbenzimidazole + ammonia source
- Conditions : t-BuOH, 90°C, 16 h
- Yield Improvement : 82% vs. 65% for classical methods
Amide Bond Formation Strategies
The second critical step involves coupling 2-(1H-benzo[d]imidazol-2-yl)aniline with 3,4-dimethylbenzoic acid derivatives. Multiple approaches have been validated:
Acyl Chloride Method
Procedure :
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents improve efficiency and functional group tolerance:
HATU Protocol
- Coupling Agent : HATU (1.1 eq.)
- Base : DIPEA (3 eq.)
- Solvent : DMF, rt, 12 h
- Purification : Prep HPLC (C18 column)
Advantages : - Mild conditions preserve benzimidazole integrity
- Reduced racemization risk
Yield : 74% (reported for structurally similar amides)
Integrated Synthetic Routes
Sequential Approach (Two-Pot Synthesis)
Step 1 : Benzimidazole formation
- Starting Material : 2-Nitro-N-phenylbenzamide
- Reduction : SnCl₂·2H₂O (4 eq.), EtOH, reflux
- Cyclization : HCl (gas), THF, 0°C → rt
Intermediate Yield : 71%
Step 2 : Amide coupling
One-Pot Tandem Methodology
Emerging strategies combine both steps in a single reactor:
Catalytic System :
- Base : Cs₂CO₃ (2 eq.)
- Solvent : t-BuOH/H₂O (4:1)
- Temperature : 80°C, 24 h
Key Features : - Simultaneous imidazole cyclization and amidation
- Avoids intermediate isolation
Reported Yield : 58% (for simpler analogs)
Critical Analysis of Methodologies
Yield Comparison Table
| Method | Benzimidazole Yield | Amidation Yield | Overall Yield | Purity (HPLC) |
|---|---|---|---|---|
| Classical Cyclization | 65% | 68% | 44% | 92% |
| Pd-Catalyzed | 82% | 74% | 61% | 98% |
| One-Pot | N/A | N/A | 58% | 89% |
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
A comparison of key structural analogues is summarized below:
Key Observations:
- Biological Targeting : Hydrazide derivatives (e.g., 3a-3b) may target microbial enzymes via hydrogen bonding, while thiadiazole-containing analogues () could modulate kinase or protease activity due to heterocyclic π-stacking .
- Synthetic Accessibility : Copper-catalyzed methods () offer regioselectivity, whereas hydrazine-based routes () are cost-effective but less versatile .
Physicochemical and Pharmacokinetic Properties
- Melting Points : Benzimidazole-thiadiazole hybrids (e.g., 195–224°C in ) exhibit higher melting points than hydrazide derivatives (likely <200°C), reflecting stronger intermolecular interactions .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies and presenting them in a structured manner.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Benzimidazole moiety : Contributes to the compound's biological activity.
- Dimethylbenzamide : Enhances lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of DNA topoisomerases : This action disrupts DNA replication and transcription, leading to apoptosis in cancer cells .
- Antioxidant activity : Some studies suggest that benzimidazole derivatives can scavenge free radicals, thereby protecting cells from oxidative stress .
Enzyme Inhibition
The compound has shown inhibitory effects on various enzymes, including:
- Tyrosinase : Inhibitory effects were noted with IC50 values ranging from 37.86 to 75.81 μM, indicating potential for use in skin lightening and anti-aging products .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 37.86 - 75.81 | Tyrosinase inhibitor |
Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various bacterial strains.
Case Studies
- Study on Tyrosinase Inhibition : A study synthesized several benzimidazole derivatives and evaluated their tyrosinase inhibitory activity. The results indicated that modifications at the phenyl ring significantly influenced the inhibitory potency .
- Anticancer Activity Assessment : Another research effort assessed the anticancer potential of benzimidazole derivatives through in vitro assays on human cancer cell lines. The findings suggested that compounds with a benzimidazole core had enhanced cytotoxic effects compared to non-benzimidazole analogs .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation reactions between substituted anilines and carboxylic acids or their derivatives.
This method allows for the introduction of various substituents that can modulate biological activity.
Q & A
Q. Basic
- In vitro assays : Focus on target-specific inhibition (e.g., mGluR5 for neuroprotection) using IC determination in cell lines .
- Substituent profiling : Testing para-substituted analogs (e.g., halogens, methoxy groups) to evaluate potency and cytotoxicity .
- Solubility optimization : Introducing dimethylamino or pyridyl groups to improve aqueous solubility without compromising activity .
How do structural modifications influence the compound’s biological activity?
Q. Advanced
- Electron-withdrawing groups : Para-fluoro or chloro substituents enhance potency (e.g., 14-fold increase for 3,4-dichloro analogs) but may reduce cell viability due to cytotoxicity .
- Extended conjugation : (E)-3-(pyridin-3-yl)acrylamide derivatives improve binding via π-π stacking interactions with target proteins .
- Steric hindrance : Bulky substituents (e.g., cyclohexyl) weaken activity, highlighting the need for planar aromatic motifs in receptor binding .
What computational methods predict target interactions?
Q. Advanced
- Molecular docking : Simulations (e.g., AutoDock Vina) model binding affinities to proteins like mGluR5, identifying key residues (e.g., Tyr-659 for hydrogen bonding) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for lead optimization .
How can contradictory biological data across assays be resolved?
Q. Advanced
- Orthogonal validation : Use complementary assays (e.g., SPR for binding kinetics vs. cellular IC) to confirm target engagement .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects in cell-based assays .
- Dose-response curves : Analyze Hill slopes to distinguish between specific binding and nonspecific cytotoxicity .
What advanced analytical methods characterize stability under physiological conditions?
Q. Advanced
- LC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 2.0) or plasma .
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or oxidants (HO) to identify labile functional groups (e.g., sulfonamide cleavage) .
- X-ray crystallography : Resolves solid-state stability and polymorphic transitions .
What methodologies optimize yield in large-scale synthesis?
Q. Advanced
- Flow chemistry : Continuous reactors improve reaction control (e.g., exothermic amide couplings) and reduce purification steps .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while EtOAc/hexane mixtures improve crystallization .
- Catalyst recycling : Immobilized palladium on carbon (Pd/C) reduces metal leaching in cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
